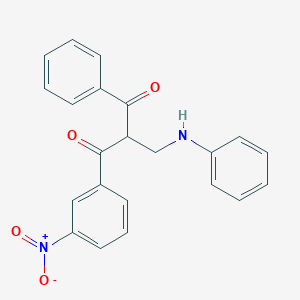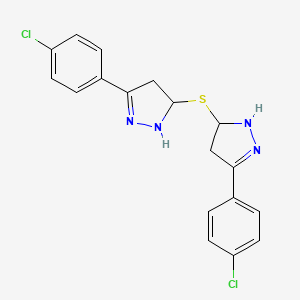![molecular formula C7H9N5O B12599315 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 871253-79-1](/img/structure/B12599315.png)
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[4,3-e][1,2,4]triazine core, which is a fused ring system containing nitrogen atoms. The presence of methoxy and dimethyl groups further enhances its chemical properties and reactivity .
Vorbereitungsmethoden
The synthesis of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves several steps. One common method starts with the sulfone precursor, which is dissolved in absolute methanol. Metal sodium is then added to the solution, and the reaction mixture is heated at reflux for 30 minutes. After the reaction is complete, the product is purified using column chromatography with chloroform as the eluent. This method yields the compound in high purity and yield .
Analyse Chemischer Reaktionen
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including nucleophilic substitution and oxidation. Common reagents used in these reactions include sodium methoxide and metal sodium. The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of O- and N-alkyl derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used for structure-activity relationship studies to understand the effects of different substituents on its reactivity and properties. In biology and medicine, derivatives of this compound have shown antimicrobial and antitumor activities, making it a promising candidate for drug development. Additionally, its unique structure makes it useful in the design of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with various molecular targets. The compound’s antimicrobial and antitumor activities are attributed to its ability to interfere with essential biological processes in microorganisms and cancer cells. For instance, it can inhibit the growth of certain bacteria and cancer cells by disrupting their metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share a similar fused ring system but differ in their substituents and specific ring structures.
Eigenschaften
CAS-Nummer |
871253-79-1 |
|---|---|
Molekularformel |
C7H9N5O |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
5-methoxy-1,3-dimethylpyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C7H9N5O/c1-4-5-6(12(2)11-4)9-10-7(8-5)13-3/h1-3H3 |
InChI-Schlüssel |
UYASAMOGGNJIDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1N=C(N=N2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


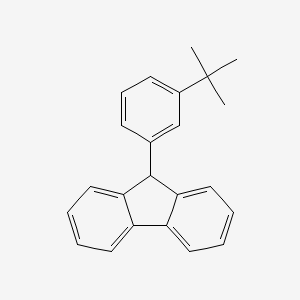
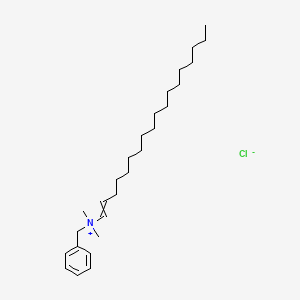
![Methyl 3,5-bis[(but-3-en-1-yl)oxy]-4-hydroxybenzoate](/img/structure/B12599253.png)

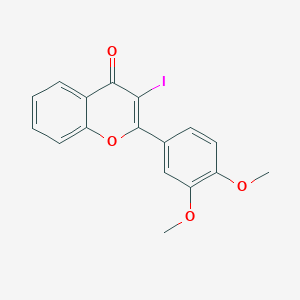
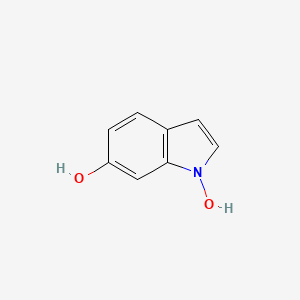
![[1-(2,5-Dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl]methanol](/img/structure/B12599277.png)
![1-(4-Methoxyphenyl)-2-[(3-methylbutyl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12599278.png)
![N-Benzyl-N-{2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12599282.png)
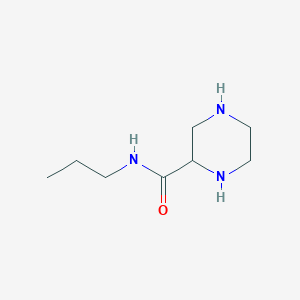

![8,8'-[1,2-Phenylenebis(carbonyloxy)]dioctanoic acid](/img/structure/B12599294.png)
